1,2,3,4-Tetrachlorohexafluorobutane CAS number 375-45-1 properties
1,2,3,4-Tetrachlorohexafluorobutane CAS number 375-45-1 properties
An In-depth Technical Guide to 1,2,3,4-Tetrachlorohexafluorobutane (CAS No. 375-45-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Introduction: Defining a Key Industrial Intermediate
1,2,3,4-Tetrachlorohexafluorobutane, registered under CAS Number 375-45-1, is a fully halogenated hydrocarbon.[1] Structurally, it is a four-carbon butane backbone where every hydrogen atom has been substituted by either a chlorine or a fluorine atom, resulting in the molecular formula C₄Cl₄F₆.[1][2][3] This compound is typically a colorless liquid at ambient temperature with low volatility.[1]
While not a household name, 1,2,3,4-tetrachlorohexafluorobutane, also known by the industrial designation A316, serves a critical and specific role in advanced manufacturing.[2][4] Its primary and most significant application is as a direct chemical intermediate in the synthesis of hexafluoro-1,3-butadiene (C₄F₆).[2][4][5] Hexafluoro-1,3-butadiene is a highly valued etching gas used in the semiconductor industry for the fine processing of silicon wafers, enabling the creation of integrated circuits with features on the scale of 100 nm or smaller.[4][5]
This guide provides a comprehensive technical overview of 1,2,3,4-tetrachlorohexafluorobutane, consolidating its physicochemical properties, synthesis methodologies, safety protocols, and environmental considerations to support professionals in research and high-technology sectors.
Physicochemical and Molecular Properties
The high degree of halogenation in 1,2,3,4-tetrachlorohexafluorobutane dictates its physical properties, such as its high density and stability. The presence of two chiral centers (at carbons 2 and 3) means the compound can exist as a mixture of stereoisomers, which can influence its precise physical constants and spectroscopic characteristics.[6]
A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 375-45-1 | [1][2][6] |
| Molecular Formula | C₄Cl₄F₆ | [1][2][6] |
| Molecular Weight | 303.85 g/mol | [3][6] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 134–135 °C | [7] |
| Density | ~1.756–1.781 g/cm³ | [7] |
| Flash Point | 47.9 °C | [7] |
| Refractive Index | ~1.388 | [7] |
| Canonical SMILES | C(C(C(F)(F)Cl)(F)Cl)(C(F)(F)Cl)(F)Cl | [6] |
| InChI Key | IRHYACQPDDXBCB-UHFFFAOYSA-N | [6] |
Synthesis and Chemical Manufacturing
The synthesis of 1,2,3,4-tetrachlorohexafluorobutane is a subject of industrial importance, with several patented routes developed to optimize yield and purity. The choice of pathway often depends on the availability of precursors and the desired scale of production. Key methodologies include direct fluorination, fluorodimerization, and reductive coupling.
Key Synthetic Pathways
Multiple precursors can be utilized to generate 1,2,3,4-tetrachlorohexafluorobutane. The diagram below illustrates the primary synthetic transformations.
Caption: Major synthetic routes to 1,2,3,4-tetrachlorohexafluorobutane.
Modern advancements have demonstrated that conducting these reactions in microreactors can significantly enhance productivity and control compared to traditional batch reactors, particularly for highly exothermic fluorination processes.[2]
Experimental Protocol: Wurtz-Type Condensation
The following protocol is a representative method for the laboratory-scale synthesis of 1,2,3,4-tetrachlorohexafluorobutane, based on the high-yield Wurtz-type condensation.[1]
Objective: To synthesize 1,2,3,4-tetrachlorohexafluorobutane by the reductive coupling of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane.
Materials:
-
1-iodo-1,2,2-trifluoro-1,2-dichloroethane (Precursor)
-
Granulated Zinc (Zn) (Reducing Agent)
-
Ethyl Acetate (AcOEt) (Catalyst)
-
Anhydrous reaction vessel and condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Distillation apparatus for purification
Methodology:
-
Reactor Setup: Assemble an oven-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet.[8] The system should be thoroughly purged with nitrogen or argon to exclude atmospheric moisture and oxygen.
-
Charging the Reactor: Charge the flask with granulated zinc.
-
Initiation: Add a catalytic amount of ethyl acetate to the zinc.[1]
-
Precursor Addition: Slowly add the 1-iodo-1,2,2-trifluoro-1,2-dichloroethane precursor to the activated zinc mixture. The reaction is often initiated without a solvent.[1] The reaction is exothermic and the addition rate should be controlled to maintain a steady reaction temperature.
-
Reaction: The condensation involves the coupling of two molecules of the iodinated precursor, induced by the zinc metal, to form the C-C bond at the center of the butane chain.
-
Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove unreacted zinc and zinc salts. The resulting crude product is then purified. A common purification scheme involves:
-
Initial distillation to remove any low-boiling impurities.[5]
-
Rectification (fractional distillation), often under reduced pressure, to isolate the 1,2,3,4-tetrachlorohexafluorobutane isomers from other byproducts.[5]
-
Drying by passing the distilled product over a suitable desiccant to remove trace water.[5]
-
-
Characterization: The final product's identity and purity should be confirmed using analytical techniques such as GC-MS and NMR spectroscopy.
Spectroscopic and Analytical Characterization
Detailed experimental spectra for 1,2,3,4-tetrachlorohexafluorobutane are not widely available in public scientific databases. This is likely due to its niche industrial application and the complexity arising from its stereoisomers. However, its structure allows for the prediction of key spectral features.
-
Mass Spectrometry (MS): In electron ionization MS, the molecular ion peak may be weak or absent due to facile fragmentation.[9] High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion (Monoisotopic Mass: 301.865830 Da) and its fragments.[6][9] A key feature would be the complex isotopic pattern arising from the presence of four chlorine atoms (³⁵Cl and ³⁷Cl), which provides a definitive signature for chlorine-containing fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: Due to the molecule's stereoisomers, the ¹³C NMR spectrum is expected to be complex. One database predicts that a spectrum is obtainable.[6][7] One would anticipate four distinct signals for the four carbons of the butane backbone, with chemical shifts significantly influenced by the attached fluorine and chlorine atoms. The signals would likely appear in the 110-140 ppm range, with C-F coupling constants adding to the complexity.
-
¹⁹F NMR: This is the most informative technique for fluorinated compounds. The spectrum would show signals corresponding to the -CF₂- and -CFCl- groups. The chemical shifts and coupling patterns (both F-F and F-C-C-F) would be highly dependent on the specific stereoisomer (diastereomers), making ¹⁹F NMR a powerful tool for isomeric analysis.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to C-F and C-Cl bond stretching. These typically occur in the fingerprint region, from approximately 1400 cm⁻¹ to 600 cm⁻¹. The absence of C-H stretching bands (around 3000 cm⁻¹) would confirm the perhalogenated nature of the molecule. An IR spectrum for this compound has been measured for the purpose of calculating its radiative efficiency.[10]
Applications and Industrial Relevance
The primary utility of 1,2,3,4-tetrachlorohexafluorobutane is its role as a captive intermediate.
-
Semiconductor Manufacturing: It is the direct precursor to hexafluoro-1,3-butadiene (HFBD), a next-generation etching gas.[2][4] HFBD is favored in plasma etching for its high precision in creating high-aspect-ratio features in silicon, which is essential for advanced microelectronics.[4][5]
-
Solvent Applications: Due to its chemical inertness and high density, it has been used as a specialty solvent.[1]
-
Relevance to Drug Development: Despite the audience for this guide, extensive searches have revealed no documented applications of 1,2,3,4-tetrachlorohexafluorobutane in pharmaceutical synthesis or drug development. Its properties might make it a candidate for use as a niche, non-reactive solvent in specific fluorination reactions, but this remains speculative. For professionals in this field, its primary relevance may be as a reference compound in analytical studies or as an example of a complex fluorinated molecule.
Safety, Handling, and Toxicology
As a halogenated organic compound, 1,2,3,4-tetrachlorohexafluorobutane requires careful handling in a laboratory or industrial setting. It is classified as an irritant.
GHS Hazard Classification
| Hazard Code | Statement | Class |
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2 |
| H335 | May cause respiratory irritation | STOT SE, Category 3 |
(Source:[6])
Laboratory Safety Workflow
Proper handling is paramount to minimize exposure risk. The following workflow outlines the essential safety measures.
Caption: Recommended safety workflow for handling C₄Cl₄F₆.
-
First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, alkali metals, and finely divided metals like aluminum or zinc, as these may provoke a vigorous reaction.
Environmental Fate and Impact
The environmental profile of 1,2,3,4-tetrachlorohexafluorobutane is a significant consideration, characteristic of many highly halogenated compounds.
-
Persistence: Its chemical structure, lacking easily oxidizable C-H bonds and being sterically hindered, suggests high stability and resistance to natural degradation processes. It is not considered readily biodegradable. This persistence means it can remain in the environment for long periods.
-
Bioaccumulation: Quantitative data for the Bioaccumulation Factor (BCF) and the soil sorption coefficient (Koc) are not available.[11][12] However, its low water solubility and halogenated nature suggest a potential for bioaccumulation in fatty tissues of organisms and strong sorption to organic matter in soil and sediment.
Due to the lack of specific environmental fate data, its release into the environment should be minimized through responsible handling, recycling, and disposal procedures in accordance with local and federal regulations.
Conclusion
1,2,3,4-Tetrachlorohexafluorobutane (CAS 375-45-1) is a compound defined by its specific and critical industrial application as a precursor for semiconductor manufacturing. Its physicochemical properties are dominated by its perhalogenated structure, leading to high density, thermal stability, and chemical inertness. While multiple synthesis routes exist, its handling requires stringent safety protocols due to its irritant nature. The significant gaps in publicly available spectroscopic and environmental fate data highlight an area for future research, particularly given its structural relationship to regulated CFCs. For scientists and researchers, C₄Cl₄F₆ stands as a key example of a specialty chemical where industrial utility must be balanced with careful safety and environmental stewardship.
References
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Karimova, N. M., Glazkov, A. A., Ignatenko, A. V., & Mysova, N. E. (2004). Synthesis of 1,2,3,4-tetrachlorohexafluorobutane. Russian Chemical Bulletin, 53(10), 2336–2337. [Link]
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